Methyl4-amino-4-ethylhexanoatehydrochloride
Description
Methyl 4-amino-4-ethylhexanoate hydrochloride is an organic compound featuring an ethyl-substituted hexanoate backbone with an amino group and a methyl ester, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it relevant for pharmaceutical and biochemical applications .
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
methyl 4-amino-4-ethylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-9(10,5-2)7-6-8(11)12-3;/h4-7,10H2,1-3H3;1H |
InChI Key |
QOIJUWHSIWOIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCC(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-4-ethylhexanoate hydrochloride typically involves the esterification of 4-amino-4-ethylhexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of methyl 4-amino-4-ethylhexanoate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-ethylhexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 4-amino-4-ethylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 4-amino-4-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-amino-4-ethylhexanoic acid, which can interact with various pathways in the body.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s closest analogs differ in substituents, chain length, and functional groups, which critically influence their physicochemical and biological behaviors. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Functional Groups |
|---|---|---|---|---|
| Methyl 4-amino-4-methylpentanoate HCl | C₇H₁₆ClNO₂ | 181.66 | Methyl | Ester, amino, hydrochloride |
| Methyl 4-amino-4-ethylhexanoate HCl* | C₉H₁₈ClNO₂ | ~219.7* | Ethyl | Ester, amino, hydrochloride |
| Methyl 4-amino-4-phenylbutanoate HCl | C₁₁H₁₄ClNO₂ | ~235.7* | Phenyl | Ester, amino, hydrochloride |
| Methyl 4-aminocyclohexanecarboxylate HCl | C₈H₁₄ClNO₂ | 199.66 | Cyclohexyl | Ester, amino, hydrochloride |
*Estimated based on structural extrapolation.
Key Observations:
- Chain Length and Hydrophobicity: The ethylhexanoate derivative has a longer carbon chain than the methylpentanoate analog (C₉ vs. C₇), increasing hydrophobicity and likely reducing aqueous solubility .
- Conformational Flexibility : Cyclohexane-containing analogs (e.g., ) exhibit stereoisomerism (cis/trans), which can influence binding affinity in biological systems .
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